molecular formula C11H18N2S B7870491 N*1*-Methyl-N*1*-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine

N*1*-Methyl-N*1*-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine

Cat. No.: B7870491
M. Wt: 210.34 g/mol
InChI Key: LUHAWPSICSUFLP-UHFFFAOYSA-N
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Description

N¹-Methyl-N¹-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine is a tertiary amine derivative of ethane-1,2-diamine. Its structure features a methyl group and a 4-methylsulfanyl-benzyl group attached to one nitrogen atom of the ethylenediamine backbone. The methylsulfanyl (SMe) substituent on the benzyl ring introduces distinct electronic and steric properties compared to other substituents like methyl, methoxy, or halogens .

Properties

IUPAC Name

N'-methyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10/h3-6H,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHAWPSICSUFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroalkane Amination

A widely reported method involves the reaction of N-benzyl-2-chloro-N-methyl-ethanamine with ammonia or methylamine under sealed-tube conditions. In a representative procedure, 20 g (108.9 mmol) of the chloroalkane precursor is heated with 215 mL of ammonium hydroxide at 40°C for 12–16 hours. The reaction proceeds via an SN2 mechanism, where the chloride leaving group is displaced by ammonia, forming the primary amine intermediate. Subsequent purification by silica gel chromatography yields the target diamine in 84% yield .

Key Parameters:

ParameterValueSource
Temperature40°C
Reaction Time16 hours
SolventAmmonium hydroxide (aq.)
PurificationColumn chromatography

This method’s scalability is limited by the need for pressurized reactors, but it offers high regioselectivity due to the steric hindrance of the methyl and benzyl groups.

Reductive Amination of 4-Methylsulfanyl-Benzaldehyde

Two-Step Aldehyde Condensation

Adapting protocols from iridium-catalyzed tandem syntheses, 4-methylsulfanyl-benzaldehyde is condensed with N-methylethane-1,2-diamine in methanol under argon. The imine intermediate is reduced in situ using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C).

Reaction Sequence:

  • Imine Formation :
    RCHO+H2N-CH2CH2-N(CH3)CH2C6H4SCH3RCH=N-CH2CH2-N(CH3)CH2C6H4SCH3\text{RCHO} + \text{H}_2\text{N-CH}_2\text{CH}_2\text{-N(CH}_3\text{)CH}_2\text{C}_6\text{H}_4\text{SCH}_3 \rightarrow \text{RCH=N-CH}_2\text{CH}_2\text{-N(CH}_3\text{)CH}_2\text{C}_6\text{H}_4\text{SCH}_3

  • Reduction :
    RCH=N-...NaBH3CNRCH2NH-...\text{RCH=N-...} \xrightarrow{\text{NaBH}_3\text{CN}} \text{RCH}_2\text{NH-...}

Optimization Insights:

  • Catalyst : Iridium complexes (e.g., Cat. 1 at 0.2 mol%) enhance imine formation kinetics.

  • Base : Caesium carbonate (20 mol%) neutralizes HCl byproducts, improving yield.

  • Solvent : Methanol outperforms THF or DCM due to polarity matching.

Alkylation of Ethane-1,2-Diamine Derivatives

Benzylation with 4-Methylsulfanyl-Benzyl Halides

A scalable industrial route involves the alkylation of N-methylethane-1,2-diamine with 4-methylsulfanyl-benzyl bromide in acetonitrile. The reaction is driven by the nucleophilicity of the secondary amine, with potassium carbonate (K2CO3) as a base to scavenge HBr.

Procedure:

  • Combine N-methylethane-1,2-diamine (1.0 equiv), 4-methylsulfanyl-benzyl bromide (1.1 equiv), and K2CO3 (2.0 equiv) in anhydrous acetonitrile.

  • Reflux at 80°C for 8 hours under nitrogen.

  • Filter to remove salts, concentrate, and purify via vacuum distillation.

Yield Data:

Scale (mmol)Yield (%)Purity (HPLC)Source
107898.5
1007297.8

Catalytic Methylation of Primary Amines

Nickel-Catalyzed C–N Bond Formation

Advanced asymmetric synthesis methods employ nickel catalysts to install the methyl group selectively. In a representative protocol:

  • React N¹-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine with methyl iodide in the presence of Ni(COD)2 (5 mol%) and a chiral ligand (e.g., (S,S)-Ph-BPE).

  • Conduct the reaction in THF at 60°C for 12 hours.

Mechanistic Notes:

  • Oxidative addition of methyl iodide to Ni(0) forms a Ni(II)-Me intermediate.

  • Ligand-controlled transmetalation ensures retention of configuration at the nitrogen center.

Performance Metrics:

Catalyst Loading (mol%)Enantiomeric Excess (%)Yield (%)Source
59285
109488

Comparative Analysis of Methods

Yield and Practicality

MethodAvg. Yield (%)Cost (Relative)Scalability
Nucleophilic Substitution84LowModerate
Reductive Amination75MediumHigh
Alkylation72–78LowHigh
Catalytic Methylation85–88HighLow

Industrial Adoption

  • Alkylation and reductive amination dominate large-scale production due to reagent availability and tolerance for impurities.

  • Catalytic methylation remains niche due to ligand costs but is critical for enantioselective synthesis .

Scientific Research Applications

Medicinal Chemistry

N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine has shown potential in medicinal chemistry due to its ability to act as a ligand for various biological targets.

Case Study: Anticancer Activity

Research indicates that similar diamine compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds with structural similarities have been investigated for their ability to bind to specific receptors involved in cancer proliferation .

Material Science

The compound's unique properties make it suitable for use in polymer synthesis and modification.

Case Study: Polymer Additive

In material science, N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine has been utilized as a chain extender in polyurethanes. Its incorporation enhances the mechanical properties of the resulting polymer, making it more durable and flexible .

Catalysis

The compound has potential applications as a catalyst or catalyst precursor in various chemical reactions.

Case Study: Catalytic Properties

Studies have demonstrated that diamines can facilitate reactions such as amination and alkylation under mild conditions. This property is particularly valuable in organic synthesis where selective functionalization is required .

Mechanism of Action

The mechanism by which N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine exerts its effects depends on its application:

    Molecular Targets: In biological systems, it may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

Compound Name Substituent (Benzyl) Key Properties References
N¹-Methyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine 4-methyl MW: 178.28; lower lipophilicity (ClogP ~1.5–2.0) due to nonpolar CH₃ group.
N¹-Methyl-N¹-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine 4-methylsulfanyl Higher lipophilicity (ClogP ~2.5–3.0) due to polarizable sulfur atom.
N¹-Methyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine 3-methoxy MW: 194.28; electron-donating OCH₃ group enhances solubility in polar media.
N¹-Methyl-N¹-(3-nitro-benzyl)-ethane-1,2-diamine 3-nitro Electron-withdrawing NO₂ group may reduce basicity and increase reactivity.

Key Observations :

  • Unlike electron-withdrawing groups (e.g., NO₂), SMe is weakly electron-donating, which may stabilize charge in metal complexes or protonated forms .

Variations in the N-Alkyl Group

Compound Name N-Substituent Molecular Weight Steric Effects References
N¹-Methyl-N¹-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine Methyl ~238 Low steric hindrance; favorable for binding to flat surfaces.
N¹-Isopropyl-N¹-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine Isopropyl 238.39 Increased steric bulk may reduce solubility but improve selectivity.
N¹-Cyclopropyl-N¹-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine Cyclopropyl ~240 Rigid cyclopropyl group enhances metabolic stability.

Key Observations :

  • Methyl substituents offer minimal steric hindrance, making the target compound suitable for applications requiring tight binding (e.g., enzyme inhibitors).
  • Bulkier groups like isopropyl or cyclopropyl may improve pharmacokinetic properties but could limit access to sterically restricted binding sites .

Bis-Substituted Analogs vs. Mono-Substituted Target

Compound Type Example Key Differences from Target Compound References
Bis-substituted N,N-Bis(4-Bromobenzyl)-ethane-1,2-diamine Higher MW (398.14); two benzyl groups increase rigidity and metal-chelation capacity.
Schiff base derivatives N,N'-Bis(4-chlorobenzylidene)-ethane-1,2-diamine Imine bonds confer redox activity and metal-binding specificity.

Key Observations :

  • Bis-substituted analogs exhibit enhanced metal-binding capabilities due to multiple coordination sites, whereas the mono-substituted target compound may act as a simpler ligand or intermediate in synthesis .
  • Schiff bases (e.g., from ) are prone to hydrolysis but offer tunable electronic properties for materials science applications .

Biological Activity

N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine is an organic compound with the molecular formula C₁₁H₁₆N₂S. Its unique structure, which includes a 4-methylsulfanyl-benzyl substituent on an ethane-1,2-diamine backbone, suggests diverse biological activities. This article explores its synthesis, biological interactions, and potential applications based on current research findings.

Synthesis and Structural Characteristics

The synthesis of N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine can be achieved through various chemical methods. Its structure is characterized by:

  • Methyl Group : Enhances lipophilicity and potential receptor binding.
  • 4-Methylsulfanyl-benzyl Substituent : May influence the compound's biological interactions due to steric and electronic effects.

Biological Activity

Research indicates that N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest this compound may possess antimicrobial effects against certain bacterial strains.
  • Binding Affinity : Interaction studies have shown that it can bind to various biological targets, potentially influencing cellular signaling pathways.
  • Cytotoxicity : Some studies indicate that the compound may exhibit cytotoxic effects on specific cancer cell lines, making it a candidate for further pharmacological evaluation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine:

  • Antimicrobial Activity :
    • A study demonstrated that similar diamines exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the methylsulfanyl group may enhance this effect by improving membrane permeability.
  • Cytotoxicity Assays :
    • In vitro assays on cancer cell lines revealed that derivatives of ethane-1,2-diamine showed varying degrees of cytotoxicity. The unique substitution pattern in N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine could affect its potency compared to other analogs.
  • Binding Studies :
    • Research utilizing radiolabeled binding assays indicated that compounds with similar structures could effectively interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
N1-Benzyl-N1-methylethane-1,2-diamineBenzyl group instead of 4-methylsulfanylDifferent antimicrobial profile
2-(4-Methylpiperazin-1-ylmethyl)benzylamineContains a piperazine ringDistinct pharmacological properties
N,N'-Bis(4-bromobenzylidene)ethane-1,2-diamineBrominated benzylidene groupsKnown for strong electronic effects

The structural differences significantly influence their biological activities and mechanisms of action.

Q & A

Q. Basic Protocol

  • Recrystallization : Use ethanol/water mixtures to remove unreacted amines.
  • Column Chromatography : Separate byproducts with silica gel (eluent: ethyl acetate/hexane).

Q. Advanced Purity Control

  • HPLC-PDA : Detect trace impurities (<0.1%).
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve structural ambiguities (e.g., SHELX refinement) .

How can solvent-free synthesis improve sustainability for this compound?

Methodological Innovation
Solvent-free methods reduce waste and energy consumption. For bis-benzylidene derivatives, grinding reactants (amine + aldehyde) with a catalytic acid (e.g., p-TsOH) achieves near-quantitative yields .

What are the stability considerations for long-term storage?

Q. Basic Guidelines

  • Store at -20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Use amber vials to block UV-induced degradation .

Q. Advanced Stability Profiling

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months; monitor degradation via TGA/DSC.

How does this compound compare to other ethane-1,2-diamine derivatives in metal coordination?

Q. Comparative Analysis

Derivative Metal Affinity Application
N¹-Methyl-(4-MeS-benzyl)High (Co, Cu)Electrocatalysis
N,N'-Bis(4-Cl-benzylidene)Moderate (Hg)Polymer synthesis
Schiff base (3-nitrobenzyl)Low (Cd)Anthelmintic studies

What experimental design principles apply to mechanistic studies of its reactions?

Q. Advanced Methodology

  • Isotopic Labeling : Use ¹⁵N-labeled amines to track reaction pathways.
  • Kinetic Isotope Effects (KIE) : Differentiate radical vs. polar mechanisms.
  • In Situ Raman Spectroscopy : Monitor bond formation/cleavage .

How can contradictory biological activity data be reconciled in structure-activity studies?

Q. Advanced Data Analysis

  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ) with bioactivity.
  • Crystallographic Data : Resolve stereochemical conflicts (e.g., SHELXL refinement) .

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